

2,5-Difluorophenyl isothiocyanate chemical structure and bonding

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Compound of Interest

Compound Name: 2,5-Difluorophenyl isothiocyanate

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An In-Depth Technical Guide to the Chemical Structure and Bonding of **2,5-Difluorophenyl Isothiocyanate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenyl isothiocyanate is a key reagent and molecular building block in contemporary organic synthesis, medicinal chemistry, and materials science. Its utility is derived from a unique combination of a difluorinated aromatic core and a highly reactive isothiocyanate functional group. This guide provides a detailed examination of the molecule's chemical structure, the nuances of its covalent bonding, and the electronic effects that dictate its reactivity. We will explore the interplay between the strong inductive effects of the fluorine substituents and the electrophilic nature of the isothiocyanate moiety. This analysis is supported by spectroscopic data and a practical experimental protocol, offering researchers a comprehensive understanding of this versatile compound.

Molecular Architecture and Physicochemical Properties

2,5-Difluorophenyl isothiocyanate, with the chemical formula $C_7H_3F_2NS$, is an aromatic compound built upon a benzene ring.^{[1][2]} The ring is functionalized at position 1 with an

isothiocyanate (-N=C=S) group and at positions 2 and 5 with fluorine atoms. This specific substitution pattern is critical to its chemical behavior.

The fundamental structure is visualized below:

Caption: 2D structure of **2,5-Difluorophenyl Isothiocyanate**.

Table 1: Physicochemical Properties of **2,5-Difluorophenyl Isothiocyanate**

Property	Value	Reference
CAS Number	206559-57-1	[1][2]
Molecular Formula	C ₇ H ₃ F ₂ NS	[1]
Molecular Weight	171.17 g/mol	[1]
Boiling Point	205 °C (lit.)	[1]
Density	1.338 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.602 (lit.)	[1]

In-Depth Bonding Analysis

The reactivity of **2,5-difluorophenyl isothiocyanate** is a direct consequence of the complex electronic interactions between the aromatic ring, the fluorine atoms, and the isothiocyanate group.

The Difluorinated Phenyl Ring

Fluorine's influence on an aromatic ring is twofold, involving a powerful inductive effect and a weaker, opposing mesomeric effect.[3]

- Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the carbon-fluorine sigma (σ) bonds.[4][5] This effect is dominant and significantly reduces the overall electron density of the aromatic system, making it less nucleophilic than benzene.

- **Mesomeric Effect (+M):** The lone pairs of electrons on the fluorine atoms can be donated into the ring's pi (π) system through resonance.^[6] This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

In fluorinated benzenes, the inductive withdrawal (-I) outweighs the mesomeric donation (+M), resulting in a net deactivation of the ring towards electrophilic aromatic substitution.^{[3][7]}

However, the mesomeric effect still directs any potential electrophilic attack to specific positions. The two fluorine atoms in **2,5-difluorophenyl isothiocyanate** work in concert to substantially lower the ring's electron density.

The Isothiocyanate (-N=C=S) Functional Group

The isothiocyanate group is a nearly linear, electron-withdrawing moiety with unique bonding characteristics. It possesses a highly electrophilic central carbon atom, which is the primary site of its reactivity.^{[8][9]} This electrophilicity arises from resonance contributions and the electronegativity of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon.^[8]

The bonding can be described by cumulative double bonds ($\text{N}=\text{C}=\text{S}$). This arrangement makes the carbon atom susceptible to attack by nucleophiles.^[10] The isothiocyanate group itself also acts as an electron-withdrawing group on the phenyl ring, further contributing to the molecule's overall electron-deficient character.

Spectroscopic Signature: Corroborating the Structure

Spectroscopic methods provide definitive evidence for the molecule's structure and bonding arrangement.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum of an isothiocyanate is a very strong and broad absorption band corresponding to the asymmetric stretching vibration of the $\text{-N}=\text{C}=\text{S}$ group. This band typically appears in the $2000\text{--}2200\text{ cm}^{-1}$ region.^{[11][12]} Additional peaks corresponding to C-F bonds and aromatic C=C and C-H vibrations would also be present.

- **^{19}F NMR Spectroscopy:** ^{19}F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds.[\[13\]](#)[\[14\]](#) The presence of two distinct signals in the ^{19}F NMR spectrum would confirm the 2,5-substitution pattern, as the two fluorine atoms are in chemically non-equivalent environments. The precise chemical shifts provide detailed information about the local electronic environment of each fluorine nucleus.[\[15\]](#)[\[16\]](#)
- **Mass Spectrometry:** High-resolution mass spectrometry can confirm the elemental composition, and the molecular ion peak will correspond to the molecule's exact mass (monoisotopic mass: 170.99542 Da).[\[17\]](#)[\[18\]](#)

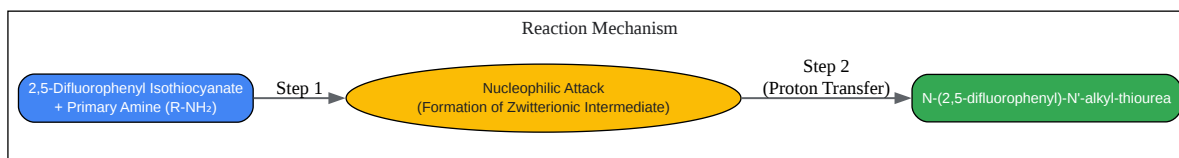
Reactivity and Application in Bioconjugation and Synthesis

The chemical utility of **2,5-difluorophenyl isothiocyanate** is dominated by the electrophilicity of the isothiocyanate carbon.

Core Reaction: Nucleophilic Addition to form Thioureas

The cornerstone reaction of isothiocyanates is their facile and efficient coupling with primary and secondary amines to form stable N,N'-disubstituted thiourea derivatives.[\[19\]](#)[\[20\]](#) This reaction is fundamental in drug discovery and bioconjugation, where the thiourea linkage serves as a robust and versatile scaffold.[\[21\]](#)

The reaction proceeds under mild conditions, typically at room temperature or with gentle heating, and is often driven to completion in a variety of organic solvents.[\[22\]](#) The kinetics of the reaction are pH-dependent, with optimal rates for modifying primary amines (like the ϵ -amino group of lysine in proteins) occurring at a pH of 8.5 to 9.5.[\[23\]](#)



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Caption: Mechanism for the formation of a thiourea derivative.

Experimental Protocol: Synthesis of an N,N'-Disubstituted Thiourea

This protocol provides a generalized, self-validating methodology for the reaction of **2,5-difluorophenyl isothiocyanate** with a primary amine.

Objective: To synthesize an N-(2,5-difluorophenyl)-N'-alkyl-thiourea.

Materials:

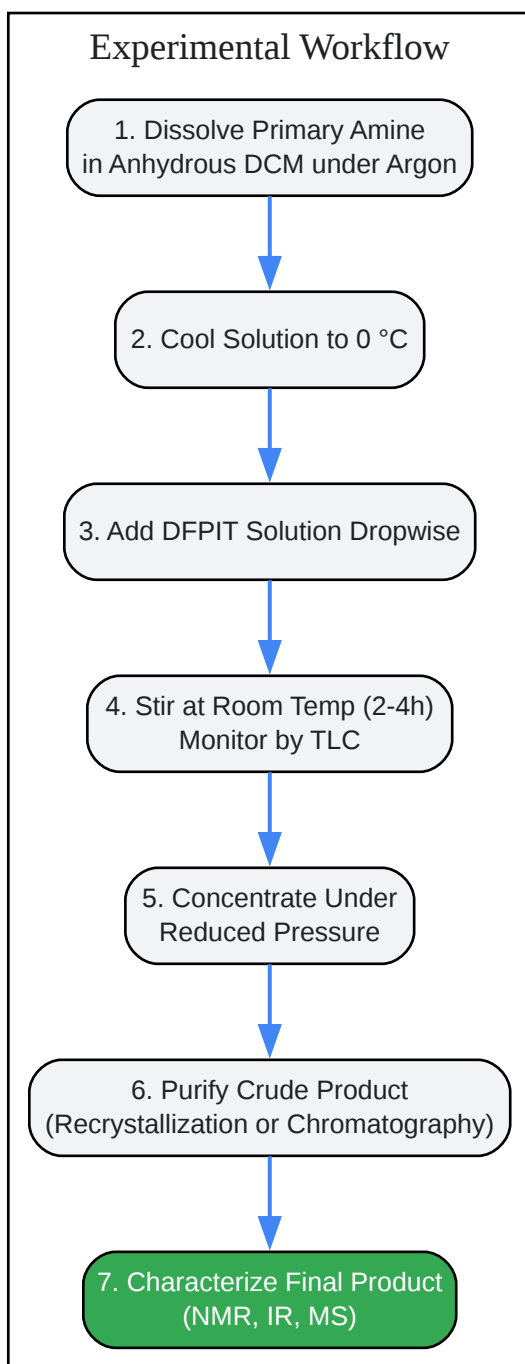
- **2,5-Difluorophenyl isothiocyanate** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.05 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Argon or Nitrogen atmosphere
- Standard laboratory glassware

Procedure:

- Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the primary amine (1.05 eq).
- Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
- Reagent Addition: In a separate flask, prepare a solution of **2,5-difluorophenyl isothiocyanate** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purification: The resulting crude product (the thiourea) is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil.
- Characterization: Confirm the structure of the purified product using NMR (^1H , ^{13}C , ^{19}F), IR spectroscopy, and mass spectrometry.



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